Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with various functional groups, including a tert-butyl group, a cyanomethoxy group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors can also improve the safety and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives .
Scientific Research Applications
Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through various pathways, which can involve the modulation of biochemical processes and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents. Examples include:
- Ethyl 2-tert-butyl-5-(methoxymethoxy)-1-benzofuran-3-carboxylate
- Ethyl 2-tert-butyl-5-(ethoxymethoxy)-1-benzofuran-3-carboxylate
Uniqueness
What sets Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate apart is the presence of the cyanomethoxy group, which can impart unique chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-5-20-16(19)14-12-10-11(21-9-8-18)6-7-13(12)22-15(14)17(2,3)4/h6-7,10H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDMBMEFZHWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC#N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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